5,10-Dipropylphenazine
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Overview
Description
5,10-Dipropylphenazine: is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The structure of this compound includes two propyl groups attached to the phenazine core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 5,10-Dipropylphenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the reduction of nitroaromatic compounds followed by cyclization.
Oxidative Cyclization: This method uses oxidative agents to cyclize diphenylamines or 1,2-diaminobenzenes.
Industrial Production Methods: Industrial production of phenazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 5,10-Dipropylphenazine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield phenazine-5,10-dioxide derivatives .
Scientific Research Applications
Chemistry: 5,10-Dipropylphenazine and its derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry .
Biology: Phenazine derivatives, including this compound, exhibit antimicrobial properties and are studied for their potential use in treating bacterial infections .
Medicine: Research has shown that phenazine derivatives have antitumor and neuroprotective activities, making them potential candidates for drug development .
Industry: In the industrial sector, phenazine derivatives are used as dyes and pigments due to their stable and vibrant colors .
Mechanism of Action
The mechanism of action of 5,10-Dipropylphenazine involves its interaction with cellular components. Phenazine derivatives are known to generate reactive oxygen species (ROS) through redox cycling, which can damage cellular components like DNA, proteins, and lipids . This property is exploited in their antimicrobial and antitumor activities. The molecular targets and pathways involved include topoisomerases, which are enzymes responsible for DNA topology changes during cell division .
Comparison with Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
5,10-Dihydrophenazine: A reduced form of phenazine with different redox properties.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Uniqueness: 5,10-Dipropylphenazine is unique due to the presence of propyl groups at the 5 and 10 positions, which can influence its solubility, reactivity, and biological activity compared to other phenazine derivatives .
Properties
CAS No. |
62248-01-5 |
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Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5,10-dipropylphenazine |
InChI |
InChI=1S/C18H22N2/c1-3-13-19-15-9-5-7-11-17(15)20(14-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
ILSGLVCUZSBEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCC |
Origin of Product |
United States |
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